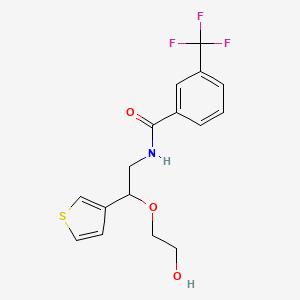
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H16F3NO3S and its molecular weight is 359.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Stearoyl-CoA Desaturase-1
This compound is related to the development of inhibitors targeting Stearoyl-CoA desaturase-1 (SCD-1), crucial for lipid metabolism. A study identified a structurally related compound, demonstrating potent and orally efficacious SCD-1 inhibition. Such inhibitors can significantly impact metabolic disorders by modulating lipid profiles in animal models, highlighting potential therapeutic applications in treating diseases like obesity and diabetes (Uto et al., 2009).
Cognitive Enhancement and Antihypoxic Activities
Research into derivatives of thiophene, a core component of the target compound, has shown promising antiamnestic (AA) and antihypoxic (AH) activities. These activities were evaluated through their potency in reversing electroconvulsion-induced amnesia and protecting against hypoxia in mice models. Such findings suggest potential applications in treating cognitive impairments and conditions associated with oxygen deprivation (Ono et al., 1995).
Antimicrobial Activity
A study on the synthesis of thiazolidin-thiophene derivatives, including compounds structurally related to the target molecule, revealed antimicrobial properties. These synthesized analogues exhibited activity against various microbial strains, indicating the compound's potential utility in developing new antimicrobial agents (Spoorthy et al., 2021).
Pharmacological Activities
Derivatives of N-(3-hydroxyphenyl) benzamide, closely related to the compound , were synthesized and evaluated for their inhibitory activities against enzymes like butylcholinesterase, acetylcholinesterase, and lipoxygenase. Such studies suggest the compound's relevance in researching treatments for conditions like Alzheimer's disease, where enzyme inhibition is a key therapeutic strategy (Abbasi et al., 2014).
Conducting Polymer Research
The thiophene component of the compound is integral to the synthesis of conducting polymers, which have applications in electronic and optoelectronic devices. Research into thiophene-based polymers highlights their potential in developing advanced materials for use in solar cells, light-emitting diodes (LEDs), and field-effect transistors (Sotzing et al., 1996).
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3S/c17-16(18,19)13-3-1-2-11(8-13)15(22)20-9-14(23-6-5-21)12-4-7-24-10-12/h1-4,7-8,10,14,21H,5-6,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZVGZWWWBSCTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC(C2=CSC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B2431468.png)
![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2431469.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2431470.png)
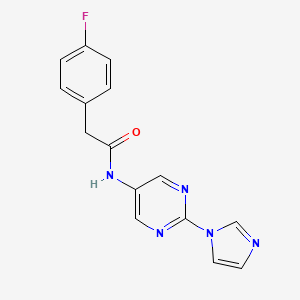
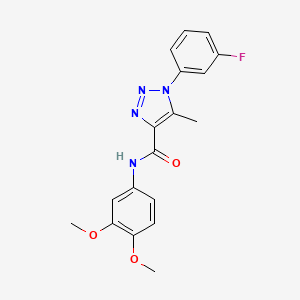
![5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2431476.png)

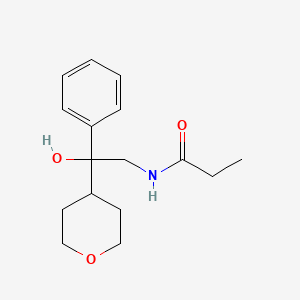
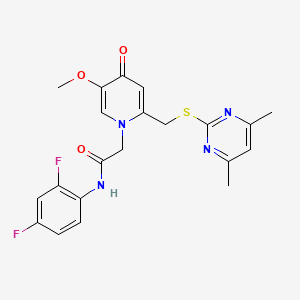
![3-(4-Ethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2431482.png)

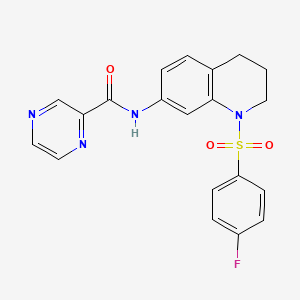
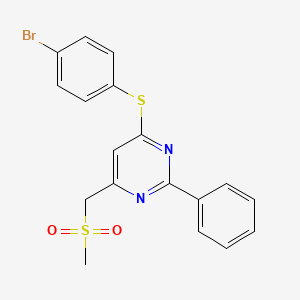
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2431491.png)
